4-Cianoestireno

Descripción general

Descripción

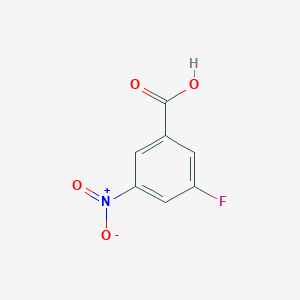

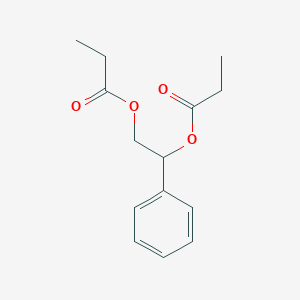

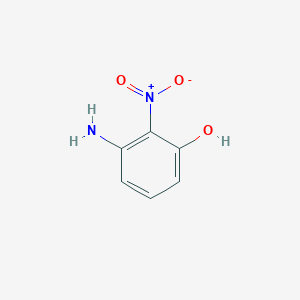

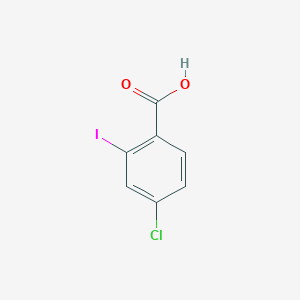

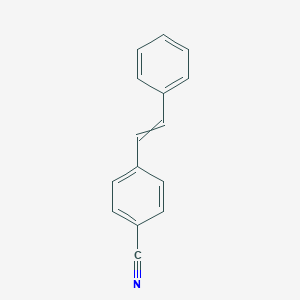

4-Cyanostilbene is an organic compound characterized by the presence of a cyano group (-CN) attached to the fourth position of the stilbene structure. Stilbenes are a group of compounds with a 1,2-diphenylethylene backbone. The addition of the cyano group enhances the compound’s electronic properties, making it a subject of interest in various scientific fields, particularly in materials science and photophysics .

Aplicaciones Científicas De Investigación

4-Cyanostilbene has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

4-Cyanostilbene, also known as α-cyanostilbene, is a unique organic chromophore . Its primary targets are the molecular structures involved in light absorption and emission, making it a key player in optoelectronic applications . It has been used to engineer molecular materials with unique spectral signatures .

Mode of Action

The mode of action of 4-Cyanostilbene is primarily through its interaction with light. It exhibits a phenomenon known as Aggregation-Induced Emission (AIE), where it shows significant emission enhancement in the condensed phase (aggregate/solid/film) than in the solution phase . This feature allows it to be used in various optoelectronic applications .

Biochemical Pathways

The biochemical pathways affected by 4-Cyanostilbene are largely related to light absorption and emission. The compound’s structure-property relationship can be tuned for aggregation through molecular displacement with reference to transition dipoles . This includes parameters such as positional substitution and orientation of the α-cyano unit, π-conjugation length, molecular size of the peripheral substitutions with respect to the α-cyano unit, and branching effect .

Result of Action

The result of 4-Cyanostilbene’s action is the production of unique spectral signatures, including high fluorescence intensity, excellent quantum yield, large Stokes shift, and exquisite optoelectronic properties . It has been used in various applications, including self-assembled nanostructures, chemical sensing, organogelation, white light emission, molecular switches, multiphoton absorption, liquid crystals, anion receptors, and biological probes .

Action Environment

The action of 4-Cyanostilbene is influenced by environmental factors such as the presence of light and the compound’s physical state (solution vs. aggregate/solid/film) . Its AIE characteristics are particularly pronounced in the condensed phase .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 4-Cyanostilbene are largely attributed to its unique structure, which includes a cyano group covalently linked to a π-conjugated skeleton

Cellular Effects

4-Cyanostilbene has been shown to have significant effects on various types of cells and cellular processes Its influence on cell function is largely due to its impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of 4-Cyanostilbene is complex and involves several factors. Its effects at the molecular level include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is known to interact with various enzymes and cofactors, and it may also have effects on metabolic flux or metabolite levels .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Cyanostilbene can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with a benzaldehyde derivative to form the stilbene structure. The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source .

Industrial Production Methods: In industrial settings, the synthesis of 4-cyanostilbene often involves the use of high-yield catalytic processes to ensure efficiency and scalability. The reaction conditions typically include controlled temperatures and the use of solvents like tetrahydrofuran (THF) to facilitate the reaction .

Análisis De Reacciones Químicas

Types of Reactions: 4-Cyanostilbene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding stilbene oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Cyanide sources such as sodium cyanide (NaCN) or potassium cyanide (KCN) are used.

Major Products:

Oxidation: Stilbene oxides.

Reduction: Aminostilbenes.

Substitution: Various substituted stilbenes depending on the nucleophile used.

Comparación Con Compuestos Similares

4-Cyanostilbene can be compared with other cyano-substituted stilbenes and related compounds:

Similar Compounds: α-Cyanostilbene, β-Cyanostilbene, and other cyano-functionalized stilbenes.

Propiedades

IUPAC Name |

4-[(E)-2-phenylethenyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-11H/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQUHPLQCUQJSQW-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13041-79-7 | |

| Record name | 4-Cyanostilbene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 4-Cyanostilbene derivatives interesting for photochemical studies?

A1: 4-Cyanostilbene derivatives belong to a class of compounds known as donor-acceptor stilbenes. These molecules exhibit interesting photophysical phenomena like intramolecular charge transfer (ICT) upon excitation, leading to significant changes in their dipole moment and emission properties. [, , , ]

Q2: How does solvent polarity affect the photophysics of 4-Cyanostilbene derivatives?

A2: Increasing solvent polarity generally leads to a red-shift in both absorption and emission spectra of 4-Cyanostilbenes, indicating the formation of a highly polar excited state. This is attributed to the stabilization of the charge-transferred state in polar solvents. [, , ]

Q3: What is the role of twisted intramolecular charge transfer (TICT) states in the photochemistry of 4-Cyanostilbene derivatives?

A3: TICT states play a crucial role in the excited state dynamics of certain 4-Cyanostilbene derivatives. These states, characterized by a twisted conformation between the donor and acceptor moieties, can lead to non-radiative decay pathways, impacting fluorescence quantum yields and photoisomerization efficiencies. [, , , ]

Q4: How does bridging the donor and acceptor moieties in 4-Cyanostilbene derivatives affect their photophysics?

A4: Bridging, particularly with a rigid -CH2- bridge, restricts the torsional freedom around the central double bond, leading to increased fluorescence quantum yields and lifetimes. This suggests that double bond torsion is a major non-radiative decay pathway in these molecules. []

Q5: How fast is the intramolecular charge transfer process in 4-Cyanostilbene derivatives?

A5: The ICT process in 4-Cyanostilbene derivatives is extremely fast, occurring on a sub-picosecond timescale. Femtosecond time-resolved emission spectroscopy studies have revealed that the emission dynamics primarily reflect solvent relaxation rather than complex electronic state kinetics. [, ]

Q6: What are the potential applications of 4-Cyanostilbene derivatives in material science?

A6: 4-Cyanostilbene derivatives, due to their unique photophysical properties, hold potential for applications in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, and nonlinear optical materials. [, ]

Q7: How does the length of the alkyl chain in 4-alkyl-4'-Cyanostilbenes affect their mesomorphic behavior?

A7: The length of the alkyl chain significantly influences the mesophase behavior of 4-alkyl-4'-Cyanostilbenes. Shorter chain lengths typically exhibit nematic phases, while longer chains tend to form smectic A phases. Intermediate chain lengths can display both phases depending on the temperature. [, , ]

Q8: Can 4-Cyanostilbene derivatives be incorporated into polymers, and if so, how does this impact their properties?

A8: Yes, 4-Cyanostilbene derivatives can be incorporated into polymers, either as pendant groups or as part of the polymer backbone. This incorporation can impart desirable optical and electronic properties to the resulting materials. [, ]

Q9: How stable are 4-Cyanostilbene derivatives under various conditions?

A9: The stability of 4-Cyanostilbene derivatives can vary depending on the specific structure and environmental factors. Studies have shown that some derivatives are susceptible to photodegradation, while others exhibit good thermal stability. [, , ]

Q10: How is computational chemistry used to study 4-Cyanostilbene derivatives?

A10: Computational chemistry techniques like Density Functional Theory (DFT) and ab initio calculations are employed to investigate the electronic structure, excited state geometries, and dipole moments of 4-Cyanostilbene derivatives. These calculations help in understanding their photophysical properties and predicting their behavior in different environments. [, , , ]

Q11: How do different substituents on the 4-Cyanostilbene scaffold affect the molecule's properties?

A11: The nature and position of substituents significantly influence the electronic distribution and photophysical properties of 4-Cyanostilbene. Electron-donating groups generally lead to red-shifted absorption and emission spectra, while electron-withdrawing groups have the opposite effect. [, , ]

Q12: Can QSAR models be developed for 4-Cyanostilbene derivatives?

A12: Yes, Quantitative Structure-Activity Relationship (QSAR) models can be developed for 4-Cyanostilbene derivatives by correlating their structural features with their photophysical properties. These models can be helpful in predicting the properties of new derivatives and guiding the design of molecules with desired characteristics. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.